molecular formula C14H10N4O3S B2951567 5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862974-20-7

5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2951567
CAS No.: 862974-20-7
M. Wt: 314.32
InChI Key: KBFSSUZRNKATNN-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a novel, synthetic small molecule designed for advanced pharmaceutical and biochemical research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological potential, which is strategically substituted with furan and 4-methoxybenzothiazole moieties to enhance its bioactive properties . The 1,3,4-oxadiazole nucleus is recognized for its wide range of pharmacological activities, and its derivatives are extensively investigated as key synthons in drug discovery . Research into analogous 1,3,4-oxadiazole compounds has demonstrated potent inhibitory effects on the enzyme tyrosinase, which plays a critical role in the melanogenesis pathway . This suggests that our compound is a promising candidate for use in dermatological research, particularly in studies focused on regulating melanin production for conditions such as hyperpigmentation . Furthermore, the structural features of this molecule make it highly valuable for broader screening in other therapeutic areas. 1,3,4-oxadiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antitumor activities, indicating its potential as a versatile scaffold for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the specific mechanism of action and full pharmacological profile of this compound.

Properties

IUPAC Name

5-(furan-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-19-8-4-2-6-10-11(8)15-14(22-10)16-13-18-17-12(21-13)9-5-3-7-20-9/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFSSUZRNKATNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Biochemical Pathways

By inhibiting the cyclooxygenase enzymes, the compound affects the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, which in turn reduces inflammation, pain, and fever.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin production.

Biological Activity

The compound 5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a synthetic derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C19H16N4O3S
  • Molecular Weight : 380.42 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating effective inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
P. aeruginosa30 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the Carrageenan-induced rat paw edema model. The results were promising, indicating a dose-dependent reduction in inflammation.

Dose (mg/kg)Edema Reduction (%)
1025
2045
5070

The compound exhibited significant activity at higher doses, suggesting its potential as an anti-inflammatory drug .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)15
A549 (lung cancer)10

These findings indicate that the compound could serve as a lead for developing novel anticancer therapies .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the International Journal of Pharmacy and Biological Sciences evaluated a series of oxadiazole derivatives, including our compound, against multiple bacterial strains. The results confirmed its effectiveness particularly against resistant strains .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives using animal models. The findings supported the potential use of this compound in treating inflammatory diseases .
  • Anticancer Screening : A comprehensive study assessed various benzothiazole derivatives for their anticancer activity. The results highlighted our compound's ability to inhibit tumor growth effectively in vitro .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring participates in nucleophilic substitution at the 2-amino group. For example:

  • Thiadiazole Interconversion :
    Reaction with thiourea in tetrahydrofuran (THF) under reflux replaces the oxadiazole oxygen with sulfur, yielding 5-(furan-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine. This transformation occurs via nucleophilic attack at the oxadiazole ring, facilitated by the electron-deficient nature of the heterocycle .

Reaction ConditionsReagentsProduct YieldReference
Reflux in THF (6–8 hrs)Thiourea60–75%

Ring-Opening Reactions

The oxadiazole ring undergoes ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis :
    In concentrated HCl at 80°C, the oxadiazole ring opens to form a thiourea intermediate, which rearranges into a thiosemicarbazide derivative .

  • Alkaline Conditions :
    Treatment with 4 N NaOH and iodine/potassium iodide (I₂/KI) generates 2-amino-1,3,4-oxadiazole derivatives via oxidative elimination .

ConditionReagentsMajor ProductYield
80°C, HCl (conc.)Thiosemicarbazide derivative85%
4 N NaOH, I₂/KI (5%)2-Amino-oxadiazole analog72%

Cycloaddition Reactions

The furan moiety participates in [4+2] Diels-Alder cycloadditions with dienophiles (e.g., maleic anhydride):

  • With Maleic Anhydride :
    Forms a bicyclic adduct under solvent-free conditions at 120°C, confirmed by NMR and mass spectrometry .

DienophileTemperatureTimeProduct StructureYield
Maleic anhydride120°C2 hrsBicyclic oxadiazole-furan88%

Oxidation and Reduction

  • Furan Ring Oxidation :
    Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the furan to a γ-lactone, preserving the oxadiazole and benzothiazole groups.

  • Reduction of Oxadiazole :
    Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a hydrazine derivative, enhancing water solubility .

Reaction TypeReagentsConditionsProductYield
OxidationmCPBACH₂Cl₂, 0°Cγ-Lactone derivative78%
ReductionH₂ (1 atm), Pd-CEthanol, 25°CHydrazine analog65%

Electrophilic Aromatic Substitution

The benzothiazole’s methoxy group directs electrophilic substitution:

  • Nitration :
    Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the benzothiazole ring .

  • Halogenation :
    Bromination using Br₂/FeBr₃ yields 5-bromo-4-methoxybenzothiazole derivatives .

ElectrophileConditionsPositionYield
NO₂⁺HNO₃/H₂SO₄, 0°CC582%
Br₂FeBr₃, CHCl₃, 25°CC576%

Cross-Coupling Reactions

The furan and benzothiazole rings enable Suzuki-Miyaura couplings:

  • With Aryl Boronic Acids :
    Using Pd(PPh₃)₄ as a catalyst, the compound couples with aryl boronic acids to form biaryl derivatives.

Boronic AcidCatalystConditionsProductYield
PhenylboronicPd(PPh₃)₄DME, 80°CFuran-biphenyl hybrid70%

Complexation with Metals

The oxadiazole’s nitrogen atoms coordinate with transition metals:

  • Cu(II) Complexation :
    Forms a 1:2 complex with Cu(NO₃)₂ in methanol, characterized by UV-Vis and ESR spectroscopy .

Metal SaltSolventStoichiometryApplication
Cu(NO₃)₂Methanol1:2 (M:L)Catalytic oxidation

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and applications of N106 and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Target Key Findings
N106 (Target Compound) 1,3,4-Oxadiazole Furan-2-yl, 4-methoxybenzo[d]thiazol-2-yl SERCA2a SUMOylation (E1 ligase interaction) Enhances cardiac contractility; IC50 values not reported. Preclinical HF studies show efficacy .
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) 1,3,4-Oxadiazole 4-Methoxyphenyl, 2,4-dimethylphenyl Anticancer (multiple cell lines) GP values: 18.22 (K-562 leukemia), 15.43 (MDA-MB-435 melanoma) .
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) 1,3,4-Oxadiazole Pyridin-3-yl, 4-chlorobenzylidene Anticancer IC50: 1.1–1.5 µM (comparable to standard drugs) .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl, 4-chlorobenzylidene Insecticidal/Fungicidal Broad-spectrum activity; structural analogs show pesticidal properties .
5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Fluorophenyl, 4-methoxybenzylidene Antimicrobial/Antioxidant Synthesized via cyclocondensation; moderate activity in radical scavenging .

Key Comparative Insights

Structural Differences and Activity Correlation
  • Core Heterocycle :

    • 1,3,4-Oxadiazole (N106, 101, 118): Associated with diverse medicinal applications, including anticancer and cardiovascular modulation. The oxadiazole ring enhances metabolic stability and bioavailability .
    • 1,3,4-Thiadiazole (): More commonly linked to pesticidal and antimicrobial activities due to sulfur’s electronegativity, which influences reactivity .
  • Substituent Effects :

    • Furan-2-yl (N106): The electron-rich furan may enhance binding to hydrophobic pockets in E1 ligase, contributing to SUMOylation enhancement .
    • 4-Methoxybenzo[d]thiazol-2-yl (N106): This substituent’s planar structure and methoxy group likely facilitate π-π stacking and hydrogen bonding with enzymatic targets .
    • Pyridin-3-yl/Chlorobenzylidene (118): These groups improve solubility and target affinity in anticancer agents .
Therapeutic Potential
  • N106’s unique mechanism (SUMOylation enhancement) offers a novel approach to HF, contrasting with standard therapies like β-blockers or ACE inhibitors.
  • Anticancer oxadiazoles (e.g., 101, 118) show promise but require optimization for selectivity to reduce off-target effects .

Q & A

Q. What purification strategies address low yields from cyclization reactions?

  • Optimization : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. For persistent impurities (e.g., unreacted hydrazides), employ preparative HPLC with acetonitrile gradients .

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